molecular formula C6H7NaO4 B13532529 Sodium2-oxo-2-(oxolan-3-yl)acetate

Sodium2-oxo-2-(oxolan-3-yl)acetate

Cat. No.: B13532529
M. Wt: 166.11 g/mol
InChI Key: XCZSGFQBINUJGS-UHFFFAOYSA-M
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Description

Sodium2-oxo-2-(oxolan-3-yl)acetate is a chemical compound with the molecular formula C6H7NaO4 and a molecular weight of 166.1072 g/mol . This compound is characterized by the presence of a sodium ion, an oxo group, and an oxolan ring, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of Sodium2-oxo-2-(oxolan-3-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of oxolan-3-yl acetic acid with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:

    Oxolan-3-yl acetic acid: is dissolved in a suitable solvent such as ethanol or water.

    Sodium hydroxide: is added to the solution, and the mixture is stirred at room temperature.

  • The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
  • The resulting product is cooled, filtered, and purified through recrystallization or other suitable purification techniques.

Industrial production methods may involve similar steps but on a larger scale, with additional considerations for yield optimization and cost-effectiveness .

Chemical Reactions Analysis

Sodium2-oxo-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the oxo group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

Sodium2-oxo-2-(oxolan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.

    Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Sodium2-oxo-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets. The oxo group and the oxolan ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Sodium2-oxo-2-(oxolan-3-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H7NaO4

Molecular Weight

166.11 g/mol

IUPAC Name

sodium;2-oxo-2-(oxolan-3-yl)acetate

InChI

InChI=1S/C6H8O4.Na/c7-5(6(8)9)4-1-2-10-3-4;/h4H,1-3H2,(H,8,9);/q;+1/p-1

InChI Key

XCZSGFQBINUJGS-UHFFFAOYSA-M

Canonical SMILES

C1COCC1C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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